
(1S)-1-(Trimethylsilyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1-(Trimethylsilyl)ethan-1-ol: is an organosilicon compound that features a silicon atom bonded to three methyl groups and an ethan-1-ol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(Trimethylsilyl)ethan-1-ol typically involves the reaction of trimethylsilyl chloride with an appropriate alcohol under basic conditions. One common method is the reaction of trimethylsilyl chloride with ethanol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran or dichloromethane to prevent hydrolysis of the trimethylsilyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and reactors can help in maintaining precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
(1S)-1-(Trimethylsilyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted ethan-1-ol derivatives.
科学的研究の応用
Chemistry
In organic synthesis, (1S)-1-(Trimethylsilyl)ethan-1-ol is used as a protecting group for alcohols. The trimethylsilyl group can be easily introduced and removed under mild conditions, making it a valuable tool for protecting hydroxyl groups during multi-step syntheses.
Biology
In biological research, this compound can be used as a reagent for the derivatization of biomolecules. This helps in improving the stability and solubility of certain compounds, facilitating their analysis and characterization.
Medicine
While not directly used as a therapeutic agent, this compound can be employed in the synthesis of pharmaceutical intermediates. Its role in protecting functional groups during synthesis is crucial for the development of complex drug molecules.
Industry
In the materials science industry, this compound is used in the production of silicon-based materials. Its ability to form stable bonds with silicon makes it useful in the synthesis of siloxanes and other silicon-containing polymers.
作用機序
The mechanism of action of (1S)-1-(Trimethylsilyl)ethan-1-ol primarily involves its role as a protecting group. The trimethylsilyl group can be introduced to a hydroxyl group, rendering it inert to various reaction conditions. This protection is achieved through the formation of a stable silicon-oxygen bond. The trimethylsilyl group can be removed by treatment with fluoride ions, which cleave the silicon-oxygen bond, regenerating the free hydroxyl group.
類似化合物との比較
Similar Compounds
(1R)-1-(Trimethylsilyl)ethan-1-ol: The enantiomer of (1S)-1-(Trimethylsilyl)ethan-1-ol, differing only in the spatial arrangement of atoms.
Trimethylsilyl chloride: A precursor used in the synthesis of this compound.
Trimethylsilyl ethanol: A similar compound where the trimethylsilyl group is bonded to an ethanol moiety.
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. The presence of the trimethylsilyl group provides stability and protection to the hydroxyl group, making it a valuable reagent in synthetic chemistry.
特性
CAS番号 |
484674-47-7 |
|---|---|
分子式 |
C5H14OSi |
分子量 |
118.25 g/mol |
IUPAC名 |
(1S)-1-trimethylsilylethanol |
InChI |
InChI=1S/C5H14OSi/c1-5(6)7(2,3)4/h5-6H,1-4H3/t5-/m0/s1 |
InChIキー |
ZLTWIJREHQCJJL-YFKPBYRVSA-N |
異性体SMILES |
C[C@@H](O)[Si](C)(C)C |
正規SMILES |
CC(O)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-trityloxypentanoic acid](/img/structure/B14253236.png)
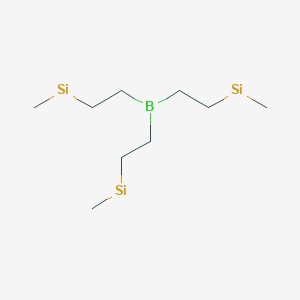
![methyl (2S)-2-[(4-nitrophenyl)sulfonylamino]pent-4-enoate](/img/structure/B14253250.png)
![2-hydroxy-N-[2-methyl-1-(2-methylanilino)-1-oxopropan-2-yl]benzamide](/img/structure/B14253253.png)
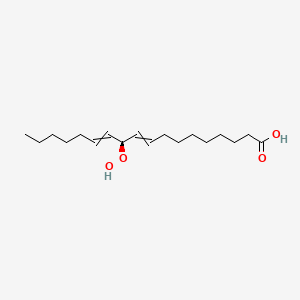
![{2-[(Hydroxyacetyl)oxy]phenoxy}acetic acid](/img/structure/B14253260.png)
![Methyl (6S)-8-chloro-6-[(methanesulfonyl)oxy]octanoate](/img/structure/B14253268.png)
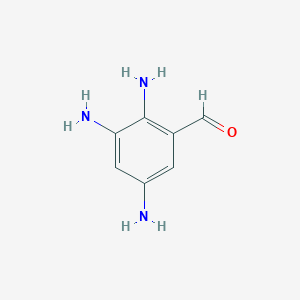
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, phenylmethyl ester](/img/structure/B14253271.png)
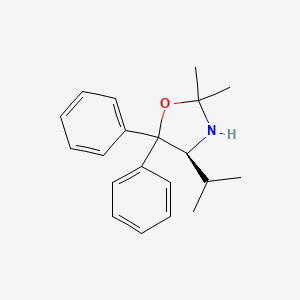
![4-Chloro-6-[5-(4-methoxyphenyl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14253276.png)
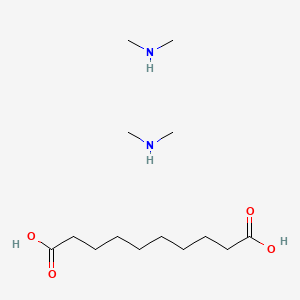
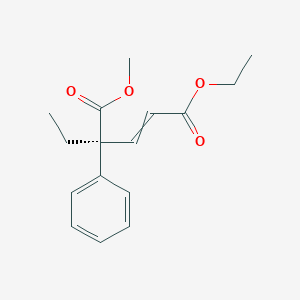
![11-{3-[3-(Trifluoromethyl)-3H-diaziren-3-yl]phenoxy}undecanoic acid](/img/structure/B14253298.png)
